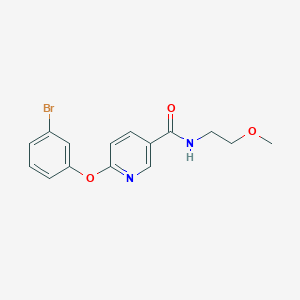![molecular formula C20H20N2O5S B7550751 6-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylchromen-2-one](/img/structure/B7550751.png)
6-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylchromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylchromen-2-one, also known as Meclofenoxate, is a nootropic drug that is used to enhance cognitive function. It was first synthesized in the 1960s and has since been studied extensively for its potential benefits in treating cognitive disorders such as Alzheimer's disease.
Mecanismo De Acción
6-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylchromen-2-onee works by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is essential for memory and learning. 6-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylchromen-2-onee inhibits the breakdown of acetylcholine, which leads to an increase in its levels. This, in turn, improves cognitive function.
Biochemical and Physiological Effects:
6-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylchromen-2-onee has been found to have several biochemical and physiological effects. It increases the levels of acetylcholine in the brain, which is essential for memory and learning. It also increases the levels of dopamine and norepinephrine, which are neurotransmitters that are involved in motivation and attention. 6-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylchromen-2-onee has also been found to have antioxidant properties, which can help protect the brain from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylchromen-2-onee has several advantages for lab experiments. It has been extensively studied and has a well-established mechanism of action. It is also readily available and relatively inexpensive. However, there are some limitations to its use. 6-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylchromen-2-onee can have variable effects depending on the individual, and its effects can be short-lived. It can also have side effects, such as gastrointestinal upset and headaches, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for research on 6-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylchromen-2-onee. One area of research is the development of more potent and selective acetylcholinesterase inhibitors. Another area of research is the use of 6-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylchromen-2-onee in combination with other drugs to treat cognitive disorders. Additionally, there is a need for more studies to determine the long-term effects of 6-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylchromen-2-onee on cognitive function and to identify any potential side effects.
Métodos De Síntesis
6-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylchromen-2-onee can be synthesized through a multi-step process that involves the reaction of 2-methoxyphenylpiperazine with sulfonyl chloride and chromen-2-one. The resulting compound is then purified through various methods, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
6-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylchromen-2-onee has been extensively studied for its potential benefits in improving cognitive function. It has been found to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is essential for memory and learning. Studies have shown that 6-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylchromen-2-onee can improve memory, attention, and concentration in both healthy individuals and those with cognitive impairments.
Propiedades
IUPAC Name |
6-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-26-19-5-3-2-4-17(19)21-10-12-22(13-11-21)28(24,25)16-7-8-18-15(14-16)6-9-20(23)27-18/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZGAVXQRGAFIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-fluoro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7550668.png)
![[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl] 2-(4-oxoquinazolin-3-yl)acetate](/img/structure/B7550677.png)

![2-(2-acetyl-3,4-dihydro-1H-isoquinolin-1-yl)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B7550692.png)
![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550718.png)

![4-[2-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanoyl]-7-(trifluoromethyl)-1,3-dihydroquinoxalin-2-one](/img/structure/B7550733.png)
![3,5-bis(trifluoromethyl)-N-[1-(3,4,5-trimethoxyphenyl)ethyl]benzamide](/img/structure/B7550739.png)
![[6-(2,5-dimethylfuran-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7550743.png)
![1-[[2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl]methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B7550749.png)

![N-[1-[[4-(3-fluorophenyl)-1,3-thiazol-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]-2-methoxybenzamide](/img/structure/B7550756.png)
![2-pyridin-4-yl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B7550768.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide](/img/structure/B7550775.png)
